molecular formula C5H7FN2O B6357208 (4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1628350-49-1

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No. B6357208
CAS RN: 1628350-49-1
M. Wt: 130.12 g/mol
InChI Key: OOBSTDKPCIAXSW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol” is not explicitly described in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol” are not explicitly described in the available literature .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Anticancer Properties

Compounds with the pyrazole scaffold, such as “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol”, have been found to exhibit anti-cancer properties . This makes them potential candidates for the development of new anticancer drugs.

Inhibitor of EGFR T790M Mutants

“(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol” has been used in the synthesis of irreversible pyrrolopyrimidine inhibitors of EGFR T790M mutants . These inhibitors provide potent EGFR activity against common mutants and desirable ADME properties .

Antibacterial Properties

Pyrazole-bearing compounds, such as “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol”, have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-inflammatory Properties

Compounds with the pyrazole scaffold, such as “(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol”, have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Fungicide Development

The pyrazole group has been used in the development of commercial fungicides . In particular, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years, and a number of excellent commercial fungicides with this group were successfully developed .

properties

IUPAC Name

(4-fluoro-1-methylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBSTDKPCIAXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol

Synthesis routes and methods

Procedure details

To a 50 mL round-bottomed flask containing 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (344 mg, 1.7 mmol) in THF (17 mL), was added triethylamine (0.23 mL, 1.7 mmol) and the reaction mixture was cooled to 0° Celsius. Isobutylchloroformate (216 μL, 1.7 mmol) was added and the reaction mixture was stirred at 0° Celsius for 30 minutes. The solids were removed by filtration, the filtrate was collected, transferred to a 25 mL round bottomed flask and sodium borohydride (95 mg, 2.5 mmol) and the reaction mixture was stirred at RT for 10 min. The reaction mixture was concentrated to dryness and purified by FCC without additional work up to provide the title compound (120 mg, 55% yield) as a yellow oil. The compound showed very low UV activity and did not ionize by MS.
Quantity
344 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Quantity
216 μL
Type
reactant
Reaction Step Three
Quantity
95 mg
Type
reactant
Reaction Step Four
Yield
55%

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